![molecular formula C9H14N4O2S B14470120 N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine CAS No. 67720-86-9](/img/structure/B14470120.png)
N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano, sulfanyl, and guanidine moieties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with some reactions requiring elevated temperatures or specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules . Additionally, this compound is used in industrial processes for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine involves its interaction with molecular targets and pathways within cells. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’‘-methylguanidine include other cyanoacetamide derivatives and guanidine-containing molecules. Examples include N-cyano-N’-[2-(2,3-dioxobutyl)thio]ethyl-N’'-methylguanidine and other substituted cyanoacetamides .
Uniqueness: What sets N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
67720-86-9 |
---|---|
Molecular Formula |
C9H14N4O2S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-cyano-3-[2-(2,3-dioxobutylsulfanyl)ethyl]-2-methylguanidine |
InChI |
InChI=1S/C9H14N4O2S/c1-7(14)8(15)5-16-4-3-12-9(11-2)13-6-10/h3-5H2,1-2H3,(H2,11,12,13) |
InChI Key |
OVLUBEIAVGIZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CSCCNC(=NC)NC#N |
Origin of Product |
United States |
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